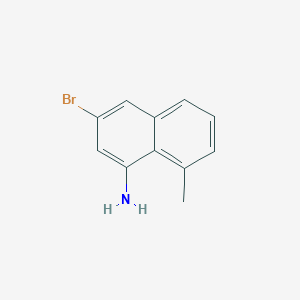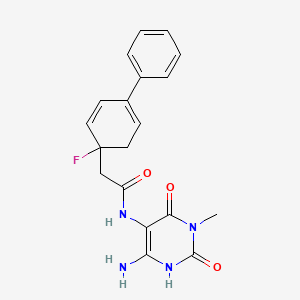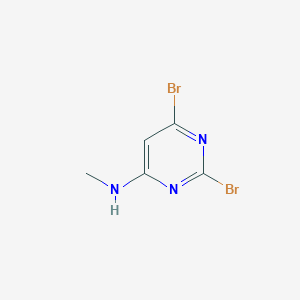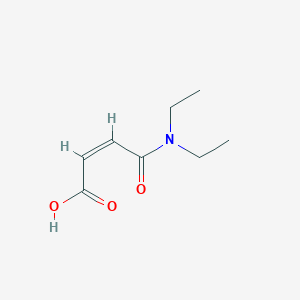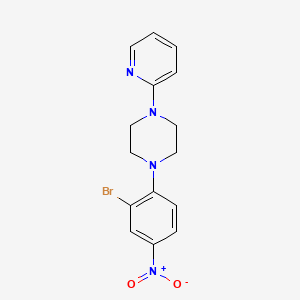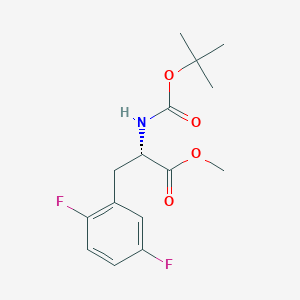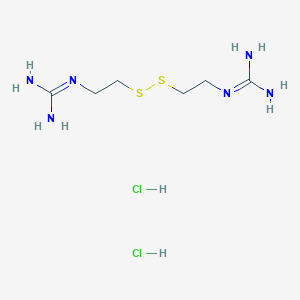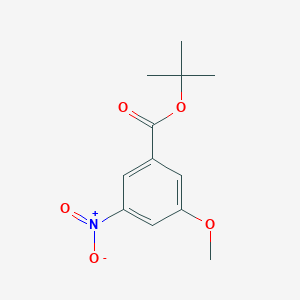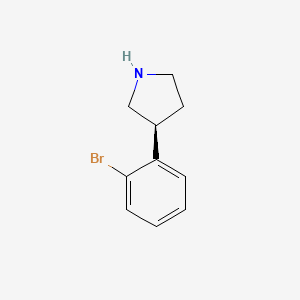
(S)-3-(2-Bromophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(2-Bromophenyl)pyrrolidine is a chiral compound characterized by the presence of a bromine atom on the phenyl ring and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(2-Bromophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzaldehyde and (S)-proline.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 2-bromobenzaldehyde with (S)-proline.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor the desired reaction pathway.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: (S)-3-(2-Bromophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Oxidized or Reduced Forms: Oxidation and reduction reactions produce oxidized or reduced forms of the compound, respectively.
科学的研究の応用
(S)-3-(2-Bromophenyl)pyrrolidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of chiral compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials and catalysts.
作用機序
The mechanism of action of (S)-3-(2-Bromophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, influencing their activity.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
®-3-(2-Bromophenyl)pyrrolidine: The enantiomer of (S)-3-(2-Bromophenyl)pyrrolidine, differing in its chiral configuration.
3-(2-Chlorophenyl)pyrrolidine: A similar compound with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)pyrrolidine: A compound with a fluorine atom on the phenyl ring.
Uniqueness:
Chirality: The (S)-enantiomer exhibits unique biological activity compared to its ®-enantiomer.
Reactivity: The presence of the bromine atom influences the compound’s reactivity and its suitability for specific chemical reactions.
特性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC名 |
(3S)-3-(2-bromophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12BrN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2/t8-/m1/s1 |
InChIキー |
UDPMAKWIVUVLMO-MRVPVSSYSA-N |
異性体SMILES |
C1CNC[C@@H]1C2=CC=CC=C2Br |
正規SMILES |
C1CNCC1C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)

![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)

